1-(4-Ethoxyphenyl)cyclobutan-1-amine chemical properties
1-(4-Ethoxyphenyl)cyclobutan-1-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-Ethoxyphenyl)cyclobutan-1-amine
Abstract
This technical guide provides a comprehensive analysis of 1-(4-ethoxyphenyl)cyclobutan-1-amine, a molecule of significant interest to the fields of medicinal chemistry and drug discovery. This document delineates its physicochemical properties, proposes a robust synthetic pathway, and details its expected spectroscopic signature for analytical characterization. Furthermore, it covers key aspects of its chemical reactivity, stability, and essential safety protocols for handling. The guide is structured to serve as a foundational resource for researchers and drug development professionals exploring the utility of conformationally restricted scaffolds. The integration of the cyclobutane moiety, a non-classical bioisostere, with an arylamine framework presents a compelling scaffold for escaping the "flatland" of traditional aromatic drug molecules, offering potential improvements in metabolic stability and target engagement.
Introduction: The Cyclobutane Moiety in Modern Drug Discovery
In contemporary medicinal chemistry, there is a strategic imperative to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif.[1] Unlike flat aromatic rings, the puckered, three-dimensional nature of the cyclobutane core allows for the precise spatial orientation of substituents, which can enhance binding affinity to biological targets.[2] Its incorporation can serve multiple purposes: acting as a conformationally restricted linker, filling a hydrophobic pocket, improving metabolic stability by blocking sites of metabolism, or serving as an isostere for aromatic or other functional groups.[1]
1-(4-Ethoxyphenyl)cyclobutan-1-amine exemplifies this design philosophy. It combines the rigid cyclobutane scaffold with a primary amine, a common pharmacophoric element, and an ethoxy-substituted phenyl ring. This particular combination offers a unique vector for exploring structure-activity relationships (SAR) in various therapeutic areas, including as potential antagonists for neurokinin-1 (NK1) receptors and other central nervous system targets.[3][4] This guide provides the core chemical knowledge base required to effectively synthesize, characterize, and utilize this promising chemical entity.
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its application in research and development. The following table summarizes the key identifiers and computed physicochemical parameters for 1-(4-ethoxyphenyl)cyclobutan-1-amine and its common hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | 1-(4-ethoxyphenyl)cyclobutan-1-amine | - |
| Molecular Formula | C₁₂H₁₇NO | [5] |
| Molecular Weight | 191.27 g/mol | [5] |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2(CCC2)N | [5] |
| InChI | InChI=1S/C12H17NO/c1-2-14-11-6-4-10(5-7-11)12(13)8-3-9-12/h4-7H,2-3,8-9,13H2,1H3 | [5] |
| InChIKey | RDRYLPTTWVMTSF-UHFFFAOYSA-N | [5] |
| XlogP (Predicted) | 1.8 | [5] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 3 | - |
Proposed Synthetic Strategy
While specific literature on the synthesis of 1-(4-ethoxyphenyl)cyclobutan-1-amine is sparse, a logical and robust pathway can be designed based on well-established organic transformations. The most efficient strategy involves the synthesis of a ketone intermediate followed by reductive amination. This approach offers high yields and utilizes readily available starting materials.
Experimental Protocol: Multi-step Synthesis
Step 1: Friedel-Crafts Acylation to form (4-ethoxyphenyl)(cyclobutyl)methanone
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM), add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add a solution of phenetole (ethoxybenzene, 1.1 equivalents) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of phenetole.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target ketone.
Step 2: Reductive Amination to form 1-(4-Ethoxyphenyl)cyclobutan-1-amine
-
Dissolve the ketone from Step 1 (1.0 equivalent) in methanol.
-
Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents). Causality Note: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ, minimizing the reduction of the starting ketone.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water and basify the aqueous solution with 2M NaOH to a pH > 12.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
-
Purify via column chromatography (silica gel, DCM/methanol gradient with 1% triethylamine) or by conversion to its hydrochloride salt for crystallization.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 1-(4-ethoxyphenyl)cyclobutan-1-amine.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following sections predict the key spectroscopic features based on the molecule's structure and established principles.[6]
Infrared (IR) Spectroscopy
As a primary arylamine, the IR spectrum is expected to show several characteristic absorptions. These bands are typically sharper and less intense than corresponding O-H bands.[7][8]
-
N-H Stretch: Two distinct bands for the primary amine (R-NH₂) are expected in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[7][9]
-
C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (from ethoxy and cyclobutane groups).
-
N-H Bend (Scissoring): A medium to strong band around 1650-1580 cm⁻¹.[7]
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ether): A strong, characteristic band for the aryl-alkyl ether linkage around 1250-1200 cm⁻¹.
-
C-N Stretch: A band in the 1335-1250 cm⁻¹ region for the aromatic amine.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: The para-substituted ring will exhibit a characteristic AA'BB' system, appearing as two doublets between δ 6.8-7.4 ppm. The protons ortho to the activating ethoxy group will be more upfield.
-
Ethoxy Group (CH₂): A quartet around δ 4.0 ppm.
-
Ethoxy Group (CH₃): A triplet around δ 1.4 ppm.
-
Cyclobutane Protons: A series of complex, overlapping multiplets in the δ 1.6-2.5 ppm range.
-
Amine Protons (NH₂): A broad singlet that can appear over a wide chemical shift range. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[6][9]
-
-
¹³C NMR:
-
Approximately 10 distinct signals are expected (assuming symmetry in the phenyl ring).
-
Aromatic Carbons: Four signals in the δ 110-160 ppm range. The carbon attached to the oxygen (C-O) will be the most downfield, and the carbon bearing the cyclobutyl-amine group will be around δ 130-140 ppm.
-
Quaternary Carbon (C-N): A signal around δ 55-65 ppm.
-
Ethoxy Carbons: Two signals, ~δ 63 ppm (-OCH₂) and ~δ 15 ppm (-CH₃).
-
Cyclobutane Carbons: Signals in the aliphatic region, ~δ 15-40 ppm.
-
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The compound contains one nitrogen atom. According to the Nitrogen Rule, its nominal molecular weight is odd (191), so the molecular ion peak (M⁺) should appear at an m/z of 191.[8][9]
-
Major Fragmentation: The most prominent fragmentation pathway for alkylamines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken. This results in a resonance-stabilized iminium cation.[9] For this molecule, cleavage of the bond between the quaternary carbon and the cyclobutane ring carbons would be a primary fragmentation event.
-
Predicted Adducts: High-resolution mass spectrometry would allow for the observation of various adducts, confirming the elemental composition.
| Adduct | Predicted m/z |
| [M+H]⁺ | 192.13829 |
| [M+Na]⁺ | 214.12023 |
| [M-H]⁻ | 190.12373 |
| Data sourced from PubChemLite predictions for the hydrochloride salt.[5] |
MS Alpha-Cleavage Fragmentation Diagram
Caption: Dominant alpha-cleavage fragmentation pathway in mass spectrometry.
Chemical Reactivity and Stability
-
Basicity: As a primary amine, this compound is a weak base and will readily react with acids to form ammonium salts, such as the hydrochloride salt. This property is often exploited for purification (crystallization) and to improve aqueous solubility for biological assays.
-
Reactivity:
-
N-Acylation/Alkylation: The primary amine is nucleophilic and will react with acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively. This is a common handle for SAR studies.
-
Electrophilic Aromatic Substitution: The ethoxy group is a strong activating, ortho-, para-director. Since the para position is blocked, electrophilic substitution (e.g., nitration, halogenation) would be directed to the positions ortho to the ethoxy group.
-
-
Stability and Storage: This compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[10][11] It should be kept away from strong oxidizing agents, as amines can be susceptible to oxidation.[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar primary amines and cyclobutane derivatives provide a strong basis for safe handling protocols.[10][11][12]
| Hazard Category | GHS Statements |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.[12]H314: Causes severe skin burns and eye damage.[12]H335: May cause respiratory irritation.[10][12] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12]P264: Wash skin thoroughly after handling.[10]P271: Use only outdoors or in a well-ventilated area.[10]P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
Handling Recommendations:
-
Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]
-
First Aid:
-
Inhalation: Move the person to fresh air.[10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
1-(4-Ethoxyphenyl)cyclobutan-1-amine is a structurally compelling molecule that embodies modern principles of medicinal chemistry design. Its chemical properties are defined by the interplay of its three core components: the basic primary amine, the electron-rich aromatic ring, and the conformationally rigid cyclobutane core. The proposed synthetic route offers a reliable method for its preparation, and its predicted spectroscopic fingerprint provides a clear guide for its analytical confirmation. By understanding its fundamental chemical properties, reactivity, and handling requirements, researchers are well-equipped to explore the full potential of this scaffold in the development of novel therapeutics.
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